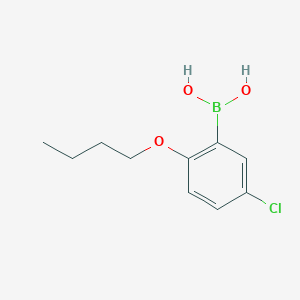

(2-Butoxy-5-chlorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-butoxy-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIBHUXEZCJVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584233 | |

| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-88-4 | |

| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the NMR Characterization of (2-Butoxy-5-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of (2-Butoxy-5-chlorophenyl)boronic acid. Due to the absence of publicly available, experimentally verified NMR data for this specific compound, this guide presents estimated ¹H and ¹³C NMR data based on the analysis of structurally related compounds. It also includes a comprehensive, generalized experimental protocol for the NMR analysis of arylboronic acids and a workflow diagram to illustrate the process.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from the known chemical shifts of phenylboronic acid, chlorobenzene, and butoxybenzene, considering the additive effects of the substituents on the aromatic ring.

Disclaimer: The data presented below are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~7.8 - 8.0 | d | ~2.5 |

| H-4 | ~7.4 - 7.6 | dd | ~8.5, 2.5 |

| H-3 | ~6.9 - 7.1 | d | ~8.5 |

| -OCH₂- | ~4.0 - 4.2 | t | ~6.5 |

| -CH₂-CH₂-CH₂-CH₃ | ~1.7 - 1.9 | m | - |

| -CH₂-CH₂-CH₃ | ~1.4 - 1.6 | m | - |

| -CH₃ | ~0.9 - 1.1 | t | ~7.4 |

| B(OH)₂ | ~5.0 - 8.0 (broad s) | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-B(OH)₂ (C1) | Not typically observed |

| C-O (C2) | ~160 - 163 |

| C-H (C3) | ~114 - 117 |

| C-H (C4) | ~135 - 138 |

| C-Cl (C5) | ~128 - 131 |

| C-H (C6) | ~138 - 141 |

| -OCH₂- | ~68 - 70 |

| -CH₂-CH₂-CH₂-CH₃ | ~31 - 33 |

| -CH₂-CH₂-CH₃ | ~19 - 21 |

| -CH₃ | ~13 - 15 |

Note: The carbon atom attached to the boron (C1) is often broadened and may not be observed in the ¹³C NMR spectrum due to quadrupolar relaxation.

Experimental Protocols

The following is a generalized, detailed methodology for the NMR characterization of arylboronic acids.

1. Sample Preparation:

-

Purity: Ensure the arylboronic acid sample is of high purity. Commercially available boronic acids can contain varying amounts of the corresponding boroxine (a cyclic anhydride trimer), which can complicate NMR spectra. Recrystallization from water or an appropriate solvent system may be necessary to obtain the pure boronic acid.

-

Solvent Selection: The choice of deuterated solvent is critical.

-

DMSO-d₆: A common choice due to its ability to dissolve a wide range of organic compounds and break up boroxine anhydrides. The residual water peak in DMSO-d₆ can exchange with the B(OH)₂ protons.

-

Methanol-d₄: This solvent is effective at breaking up boroxine trimers. The B(OH)₂ protons will rapidly exchange with the deuterons of the solvent and will not be observed.

-

CDCl₃: While commonly used, it may not be ideal for all boronic acids due to lower polarity and the potential for boroxine formation to persist, leading to complex or broad spectra.

-

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the boronic acid in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 scans, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectra to the TMS signal at 0.00 ppm or to the residual solvent peak.

-

Integration and Multiplicity Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of an arylboronic acid.

An In-depth Technical Guide on the Physicochemical Properties of (2-Butoxy-5-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butoxy-5-chlorophenyl)boronic acid, a substituted arylboronic acid, is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, necessitates a thorough understanding of its physicochemical properties. These properties govern its reactivity, solubility, and handling characteristics, which are critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and presents logical workflows for its application in synthetic chemistry.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, other values are based on computational predictions and data for analogous compounds.

General and Computational Data

This table provides fundamental identifiers and computationally derived properties for this compound.

| Property | Value | Source |

| CAS Number | 352534-88-4 | Arctom Scientific[1] |

| Molecular Formula | C₁₀H₁₄BClO₃ | Arctom Scientific[1] |

| Molecular Weight | 228.48 g/mol | Arctom Scientific[1] |

| SMILES | CCCCOC1=C(C=C(Cl)C=C1)B(O)O | Arctom Scientific[1] |

| Calculated XLogP3 | 1.1987 | ECHEMI[2] |

Experimental Physicochemical Data

| Property | Value | Method |

| Melting Point | 93-98 °C | Not specified[2] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Qualitative Solubility Assessment

Based on the general solubility trends of substituted phenylboronic acids, a qualitative solubility profile for this compound can be inferred. Boronic acids are generally sparingly soluble in water and nonpolar organic solvents, but exhibit good solubility in polar organic solvents.[3][4]

-

Water: Likely sparingly soluble.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): Likely soluble.[3][4]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Likely poorly soluble.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of boronic acids are provided below. These protocols can be applied to this compound to generate specific experimental data.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For boronic acids, it's important to note that the observed melting point can sometimes be a decomposition temperature or influenced by the presence of the corresponding boroxine (the trimeric anhydride).[5]

Thiele Tube Method:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling mineral oil.

-

The Thiele tube is gently heated, and the temperature range over which the sample melts is recorded.

Boiling Point Determination

Due to the high melting point and potential for decomposition at elevated temperatures, determining the boiling point of this compound would likely require vacuum distillation.

Distillation Method (under reduced pressure):

-

The boronic acid is placed in a distillation flask with a stir bar or boiling chips.

-

The distillation apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure.

-

The flask is heated, and the temperature at which the liquid boils and condenses on the thermometer bulb is recorded as the boiling point at that pressure.[6]

Solubility Determination

Dynamic Method (Turbidity Measurement):

This method determines the temperature at which a known concentration of the solute completely dissolves in a solvent.[7]

-

A sample of known composition (solute and solvent) is prepared in a sealed container with a stirrer.

-

The mixture is heated at a controlled rate while being stirred vigorously.

-

The disappearance of turbidity, indicating complete dissolution, is detected using a luminance probe or visually.[7]

-

The temperature at which the solution becomes clear is recorded as the solubility temperature for that concentration.

Shake-Flask Method (for Equilibrium Solubility):

-

An excess amount of the solid boronic acid is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the boronic acid in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[8]

pKa Determination

The pKa of a boronic acid, which is a Lewis acid, reflects its ability to accept a hydroxide ion to form a tetrahedral boronate species.[9]

Potentiometric Titration:

-

A known amount of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic cosolvent like DMSO or methanol to ensure solubility.[10]

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[10]

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[11]

Spectrophotometric Titration:

-

Solutions of the boronic acid are prepared in a series of buffers with known pH values.

-

The UV-Vis spectrum of each solution is recorded.

-

Changes in the absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the boronic acid, are plotted against pH.

-

The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.[12]

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for physicochemical characterization.

Experimental Workflow for Solubility Determination (Dynamic Method)

This diagram outlines the key steps in determining the solubility of this compound using the dynamic method.

Caption: Dynamic method for solubility determination.

Signaling Pathway (Illustrative Suzuki-Miyaura Coupling)

While not a biological signaling pathway, the following diagram illustrates the key steps in the catalytic cycle of a Suzuki-Miyaura coupling, a primary application of this compound.

Caption: Suzuki-Miyaura coupling catalytic cycle.

References

- 1. arctomsci.com [arctomsci.com]

- 2. echemi.com [echemi.com]

- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 4. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (2-Butoxy-5-chlorophenyl)boronic Acid: A Technical Guide for Researchers

For Immediate Release

Introduction

(2-Butoxy-5-chlorophenyl)boronic acid is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The solubility of this reagent is a critical parameter that influences reaction kinetics, yield, and purification strategies. Understanding its behavior in different organic solvents is paramount for optimizing synthetic protocols and ensuring process scalability. This guide aims to provide a predictive understanding of its solubility based on the known properties of structurally related boronic acids and to equip researchers with the methodologies to determine its solubility empirically.

Predicted Solubility Profile

The solubility of a substituted phenylboronic acid is influenced by the nature of its substituents. The presence of a butoxy group is expected to increase its solubility in a range of organic solvents compared to unsubstituted phenylboronic acid due to the introduction of a non-polar alkyl chain and a polar ether linkage. Conversely, the chloro substituent may have a more complex effect, potentially increasing polarity while also impacting crystal lattice energy.

To provide a reasonable estimation, the following table summarizes the qualitative and quantitative solubility of phenylboronic acid and isobutoxyphenylboronic acid in several common organic solvents. This data can serve as a valuable starting point for solvent selection when working with this compound.[1][2][3][4] It is anticipated that the solubility of this compound will be higher than that of phenylboronic acid in most of the listed solvents, particularly in ethers and ketones.

Table 1: Solubility Data for Phenylboronic Acid and Isobutoxyphenylboronic Acid in Various Organic Solvents

| Solvent | Phenylboronic Acid Solubility (Mole Fraction, x) at various temperatures | Isobutoxyphenylboronic Acid Solubility | General Remarks |

| Chloroform | 0.012 (293.15 K), 0.020 (303.15 K), 0.033 (313.15 K), 0.052 (323.15 K)[4] | Significantly higher than other isomers[1] | Moderate solubility is expected.[2][3] |

| Acetone | 0.110 (293.15 K), 0.155 (303.15 K), 0.210 (313.15 K), 0.280 (323.15 K)[4] | High solubility is expected. | Phenylboronic acid exhibits high solubility in ketones.[2][3] |

| 3-Pentanone | 0.095 (293.15 K), 0.135 (303.15 K), 0.185 (313.15 K), 0.250 (323.15 K)[4] | High solubility is expected. | Phenylboronic acid exhibits high solubility in ketones.[2][3] |

| Dipropyl Ether | 0.055 (293.15 K), 0.080 (303.15 K), 0.115 (313.15 K), 0.160 (323.15 K)[4] | Lower than phenylboronic acid[1] | High solubility is expected.[2][3] |

| Methylcyclohexane | < 0.001 (293.15 K - 303.15 K), 0.001 (313.15 K - 323.15 K)[4] | Very low solubility is expected. | Phenylboronic acid has very low solubility in hydrocarbons.[2][3] |

| Water | Approximately 1.1 g/100g at 0°C and 2.5 g/100g at 25°C[3] | Generally low, but substituent dependent. | The butoxy group may decrease water solubility compared to unsubstituted phenylboronic acid. |

Experimental Protocols for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2][3][4] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle: A biphasic mixture of the boronic acid and the chosen solvent with a known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of light passing through the sample.[1][2][3][4]

Materials and Apparatus:

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence stirring to ensure a homogeneous suspension.

-

Controlled Heating: Increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.1–0.5 K/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point at which the solution becomes completely clear indicates the complete dissolution of the solid.

-

Record Temperature: Record the temperature at which the last solid particles disappear. This is the solubility temperature for the prepared composition.

-

Repeat: Repeat this procedure for different compositions of the solute and solvent to construct a solubility curve.

Note on Boronic Acid Stability: Boronic acids can undergo dehydration to form cyclic anhydrides (boroximes).[2] It is crucial to use pure, dry boronic acid for accurate solubility measurements. Recrystallization from a suitable solvent, such as water, followed by drying under high vacuum can be employed to ensure the quality of the starting material.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate a typical workflow for solubility determination and a generalized scheme for the Suzuki-Miyaura coupling reaction, a primary application of this compound.

Safety and Handling

Substituted phenylboronic acids should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For specific handling and safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

While specific solubility data for this compound remains to be published, this technical guide provides a strong predictive foundation based on the behavior of analogous compounds. By understanding the general solubility trends of phenylboronic acids and employing the detailed experimental protocols provided, researchers can effectively determine the optimal solvent systems for their synthetic needs, thereby streamlining process development and enhancing experimental success.

References

Stability and Storage of (2-Butoxy-5-chlorophenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Butoxy-5-chlorophenyl)boronic acid is a versatile building block in organic synthesis, valued for its role in constructing complex molecular architectures. However, like many organoboron compounds, its utility is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of arylboronic acid chemistry. While specific quantitative stability data for this compound is not extensively published, this guide outlines the primary degradation pathways, recommended handling procedures, and robust analytical methods for stability assessment.

Core Concepts in Stability

The stability of this compound is principally influenced by its susceptibility to two primary degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, temperature, light, and pH can significantly impact the rate of these degradation processes.

Protodeboronation (Hydrolysis): This is a crucial degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by the presence of water and can be accelerated under both acidic and basic conditions. For this compound, this would result in the formation of 1-butoxy-4-chlorobenzene.

Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and accelerated by the presence of oxidizing agents and exposure to light. In the case of this compound, oxidation would yield 2-butoxy-5-chlorophenol.

Recommended Storage and Handling

To ensure the long-term integrity and reactivity of this compound, adherence to appropriate storage and handling protocols is paramount. The following recommendations are based on general guidelines for arylboronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8°C) | Minimizes the rate of thermal degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |

| Moisture | Keep container tightly closed in a dry environment. | Minimizes hydrolysis (protodeboronation). |

| Light | Protect from light. | Reduces the potential for photo-catalyzed degradation. |

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

After handling, wash hands thoroughly.

Potential Degradation Pathway

The following diagram illustrates the two primary degradation pathways for this compound.

Caption: Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and other impurities.

Instrumentation:

-

HPLC system with a UV detector.

-

Analytical column suitable for polar compounds (e.g., C18 with polar end-capping).

Method Parameters (starting conditions, optimization required):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV scan of the parent compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform forced degradation studies to generate degradation products. This involves subjecting the compound to stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

-

-

Analyze the stressed samples by HPLC.

-

Optimize the mobile phase gradient and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.

-

Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of this compound under accelerated conditions to predict its long-term shelf life.

Methodology:

-

Package the this compound in the intended long-term storage container.

-

Place the samples in a stability chamber under accelerated conditions (e.g., 40°C / 75% RH).

-

Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Monitor for any significant changes in purity, appearance, and the formation of degradation products.

The following workflow illustrates the process of conducting a stability study.

Caption: Workflow for a typical stability study of a chemical compound.

Conclusion

An In-depth Technical Guide to (2-Butoxy-5-chlorophenyl)boronic acid (CAS 352534-88-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of (2-Butoxy-5-chlorophenyl)boronic acid, CAS number 352534-88-4. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates general methodologies and properties associated with arylboronic acids, offering a valuable resource for researchers working with this and related molecules.

Core Properties

This compound is an organic compound containing a boronic acid functional group. This class of compounds is of significant interest in organic synthesis, particularly as a key reagent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 352534-88-4 | |

| Chemical Name | This compound | |

| Molecular Formula | C₁₀H₁₄BClO₃ | |

| Molecular Weight | 228.48 g/mol | |

| Appearance | White to off-white solid (presumed) | Based on typical appearance of arylboronic acids |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Boronic acids often decompose at high temperatures |

| Solubility | Soluble in organic solvents like methanol, THF, and DMSO. Limited solubility in water. | General solubility of arylboronic acids[1] |

| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere. | General recommendation for boronic acids |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not published, a general and robust method for the synthesis of arylboronic acids involves the reaction of an appropriate organometallic reagent with a trialkyl borate followed by acidic hydrolysis.

General Synthesis of Arylboronic Acids

A common route to arylboronic acids is through the formation of a Grignard or organolithium reagent from an aryl halide, which is then reacted with a borate ester.

Caption: General synthesis pathway for arylboronic acids.

Experimental Protocol (General)

-

Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the corresponding aryl halide (e.g., 1-bromo-2-butoxy-5-chlorobenzene) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is often initiated with a small crystal of iodine or by gentle heating. The mixture is typically stirred until the magnesium is consumed.

-

Borylation: The Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl or H₂SO₄).

-

Work-up and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude arylboronic acid.

Purification of Arylboronic Acids

Crude arylboronic acids often contain impurities, including the corresponding boroxine (a cyclic trimer anhydride). Purification is crucial for subsequent reactions.

Experimental Protocol (General)

-

Recrystallization: A common and effective method for purifying arylboronic acids is recrystallization.[2] The crude product can be dissolved in a minimal amount of a hot solvent (e.g., water, toluene, or a mixture of solvents like ethyl acetate/hexanes) and allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

-

Acid-Base Extraction: Another purification technique involves dissolving the crude boronic acid in an organic solvent and extracting with an aqueous base (e.g., NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified boronic acid, which is then extracted into an organic solvent, dried, and concentrated.[3]

-

Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography on silica gel can be used for purification. A mixture of a non-polar and a polar solvent (e.g., hexanes and ethyl acetate) is typically used as the eluent.[4]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is primarily used as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and substituted aromatic structures.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Suzuki-Miyaura Coupling)

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water). The reaction mixture should be thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.[6]

Biological and Pharmacological Properties

Boronic acids are a class of compounds with significant and diverse biological activities.[7] They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable, covalent, yet reversible bond with the catalytic serine residue. The drug Bortezomib (Velcade®), a dipeptide boronic acid, is a proteasome inhibitor used in cancer therapy.[7]

The biological and pharmacological properties of this compound have not been specifically reported in the available scientific literature. However, based on the general activity of arylboronic acids, it could be a candidate for screening in various biological assays, particularly those targeting enzymes with a serine residue in the active site. In vitro cytotoxicity studies on other substituted phenylboronic acids have shown concentration-dependent effects on cell viability and migration.[8] Further research is required to determine the specific biological profile of this compound.

Spectral Data

-

¹H NMR: The aromatic protons will appear in the range of δ 7-8 ppm. The protons of the butoxy group will be in the upfield region, typically with the -OCH₂- protons around δ 4 ppm, and the other methylene and methyl protons between δ 0.9-1.8 ppm. The B(OH)₂ protons often appear as a broad singlet, and its chemical shift can be variable and it may exchange with D₂O. It is a known issue that arylboronic acids can form cyclic trimers (boroxines), which can lead to complex or broad NMR spectra. Running the NMR in a solvent like d₄-methanol can help break up these oligomers.[9]

-

¹³C NMR: The aromatic carbons will show signals in the δ 120-160 ppm region. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation. The carbons of the butoxy group will appear in the upfield region.

-

IR Spectroscopy: Characteristic peaks would include O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹).

-

Mass Spectrometry: Under mass spectrometry conditions, boronic acids can be prone to dehydration to form the boroxine. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, as well as fragmentation patterns corresponding to the loss of water, the butoxy group, and other fragments.

Suppliers

This compound (CAS 352534-88-4) is available from several chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the purchased compound.

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

| Combi-Blocks | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| ChemScene | --INVALID-LINK-- |

| Echemi | --INVALID-LINK-- |

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols provided are general and may require optimization. All chemical handling should be performed by trained personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

- 1. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational behavior of substituted phenylboronic acids, a class of compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. By leveraging data from X-ray crystallography, NMR spectroscopy, and computational modeling, this document offers a detailed exploration of the structural nuances that govern the chemical and biological activity of these versatile molecules.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids are organic compounds containing a phenyl ring and a boronic acid functional group [-B(OH)₂]. Their ability to form reversible covalent bonds with diols has made them invaluable for applications such as carbohydrate sensing and as inhibitors of enzymes like serine proteases and β-lactamases.[1][2][3] The therapeutic potential of boronic acid-containing drugs, including the proteasome inhibitor Bortezomib, has further intensified research into their structural and chemical properties.

The orientation of the boronic acid group relative to the phenyl ring, as well as the nature and position of substituents on the ring, profoundly influences the molecule's reactivity, acidity, and binding affinity.[1][4] A thorough understanding of their three-dimensional structure and conformational dynamics is therefore crucial for the rational design of new catalysts, sensors, and therapeutic agents.

Molecular Structure: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of phenylboronic acids, revealing precise bond lengths, bond angles, and intermolecular interactions.

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[5][6] The planarity of the molecule is a key feature, although minor deviations can occur. For instance, in crystalline phenylboronic acid, the molecule is largely planar but exhibits slight out-of-plane bending of the C-B bond.[5] The introduction of substituents, particularly at the ortho position, can lead to more significant twisting of the boronic acid group relative to the phenyl ring due to steric hindrance.[7]

Tabulated Crystallographic Data

The following tables summarize key geometric parameters for a selection of substituted phenylboronic acids determined by X-ray crystallography.

| Compound | B-C Bond Length (Å) | B-O Bond Lengths (Å) | C-B-O Angles (°) | Dihedral Angle (C-C-B-O) (°) | Reference |

| Phenylboronic Acid | 1.567 | 1.371, 1.377 | 118.9, 121.1 | 6.6, 21.4 | [5][8] |

| 2,5-Difluorophenylboronic Acid | 1.562 | 1.365, 1.370 | 119.5, 120.3 | 4.8 | [9] |

| 2,4-Difluorophenylboronic Acid | 1.559 | 1.368, 1.372 | 119.8, 120.1 | 3.2 | [9] |

| 1,3-Phenylenediboronic Acid | - | - | - | 26.2 | [4] |

| 2,4,6-Trimethylphenylboronic Acid | 1.58 | - | - | 34-75 | [7] |

Conformational Analysis: The Dynamics of Phenylboronic Acids

The conformation of phenylboronic acids is primarily defined by the rotation around the C-B and B-O bonds. Computational studies and spectroscopic methods have been instrumental in elucidating the preferred conformations and the energy barriers to rotation.

The orientation of the two hydroxyl groups of the boronic acid moiety gives rise to different conformers, commonly referred to as syn and anti. The syn-anti conformation is generally the most stable due to the minimization of steric repulsion between the hydroxyl protons.[10] However, the energy differences between conformers are often small, typically less than 3 kcal/mol, allowing for facile interconversion.[10]

Substituents on the phenyl ring can influence the conformational landscape. For example, ortho-substituents can introduce steric hindrance that favors a non-planar arrangement where the boronic acid group is twisted out of the plane of the phenyl ring.[7] Intramolecular hydrogen bonding between a substituent and the boronic acid group can also lock the molecule into a specific conformation.[11][12]

Conformational Isomers of Phenylboronic Acid

Caption: Relative energies of phenylboronic acid conformers.

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of a substituted phenylboronic acid in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common method is slow evaporation from a saturated solution.

-

Dissolve the phenylboronic acid derivative in a suitable solvent (e.g., water, ethanol, or a mixture) to form a saturated or near-saturated solution.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

-

Alternatively, vapor diffusion can be employed by placing the solution in a sealed container with a more volatile anti-solvent.

-

Select a well-formed crystal (typically 0.1-0.5 mm) with sharp edges and no visible defects under a microscope.[9]

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head, often using a cryoloop and cryoprotectant oil.

-

Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Use a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).

-

Collect a series of diffraction images as the crystal is rotated through various angles.[9]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and integrate the reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters, and to minimize the difference between observed and calculated structure factors.

-

¹¹B NMR Spectroscopy

Objective: To probe the electronic environment of the boron atom and to study the equilibrium between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 4 mg of the phenylboronic acid in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid background signals from borosilicate glass.[1]

-

-

Instrumental Parameters:

-

Acquire ¹¹B NMR spectra on a high-field NMR spectrometer.

-

The chemical shifts are typically referenced to an external standard, such as BF₃·OEt₂.

-

-

Data Analysis:

-

The sp²-hybridized boron of the boronic acid typically appears as a broad signal at a lower field (more deshielded).

-

Upon binding to a diol to form a boronate ester, the boron becomes sp³-hybridized, resulting in a significant upfield shift of the NMR signal due to increased shielding.[1]

-

By monitoring the chemical shift as a function of pH, the pKa of the boronic acid can be determined.[1][2]

-

Computational Modeling

Objective: To investigate the conformational preferences, rotational energy barriers, and electronic properties of substituted phenylboronic acids.

Methodology:

-

Software: Utilize quantum chemistry software packages such as Gaussian, Spartan, or similar programs.

-

Method and Basis Set Selection:

-

Calculations:

-

Geometry Optimization: Perform geometry optimizations to find the minimum energy structures of different conformers.

-

Frequency Calculations: Conduct frequency calculations to confirm that the optimized geometries correspond to true minima (no imaginary frequencies) and to obtain thermochemical data.

-

Potential Energy Surface (PES) Scan: To determine rotational barriers, perform a PES scan by systematically varying the dihedral angle of interest (e.g., the C-C-B-O dihedral angle) and calculating the energy at each step.

-

Natural Bond Orbital (NBO) Analysis: Use NBO analysis to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugation.[11][12]

-

Workflow for Structural and Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a novel substituted phenylboronic acid.

Caption: Workflow for the analysis of substituted phenylboronic acids.

Conclusion

The molecular structure and conformation of substituted phenylboronic acids are critical determinants of their function. This guide has provided a detailed overview of the key structural features of these compounds, supported by quantitative data and experimental protocols. A multi-faceted approach, combining X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for a comprehensive understanding. The insights gained from such studies are invaluable for the continued development of phenylboronic acid-based technologies in medicine, catalysis, and materials science.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 12. d-nb.info [d-nb.info]

An In-depth Technical Guide on the Electronic Effects of Butoxy and Chloro Substituents on Boronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of butoxy and chloro substituents on the reactivity of boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of how these substituents modulate the electronic properties and, consequently, the reactivity of boronic acids is crucial for reaction optimization and the rational design of synthetic routes in drug discovery and materials science. This document presents a comparative analysis of the butoxy and chloro groups, detailing their influence on the acidity of the boronic acid (pKa), and their performance in Suzuki-Miyaura coupling reactions. Detailed experimental protocols and quantitative data are provided to offer a practical resource for researchers in the field.

Introduction: Electronic Effects in Catalysis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on both the organoboron species and the organic halide can significantly impact the efficiency of this catalytic cycle.

The transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step. The nucleophilicity of the organic group on the boronic acid plays a critical role in this process. Electron-donating groups (EDGs) on the aromatic ring of the boronic acid increase the electron density of the carbon atom attached to the boron, thereby enhancing its nucleophilicity and facilitating a faster transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the transmetalation step more challenging.

This guide focuses on two common substituents, the butoxy group (-OBu) and the chloro group (-Cl), to illustrate the contrasting electronic effects on boronic acid reactivity.

Characterizing Electronic Effects: pKa and Hammett Constants

To quantify the electronic influence of the butoxy and chloro substituents, we can examine the acidity of the corresponding substituted phenylboronic acids and their Hammett substituent constants.

Acidity of Substituted Phenylboronic Acids (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity. A lower pKa value indicates a stronger acid, which in the context of phenylboronic acids, generally correlates with the presence of electron-withdrawing substituents. These substituents stabilize the resulting boronate anion.

| Substituent | Boronic Acid | Predicted pKa |

| Butoxy (proxy: Methoxy) | 4-Methoxyphenylboronic acid | 8.96[1] |

| Chloro | 4-Chlorophenylboronic acid | 8.39[2] |

The lower predicted pKa of 4-chlorophenylboronic acid compared to 4-methoxyphenylboronic acid suggests that the chloro group is more electron-withdrawing than the methoxy (and by extension, butoxy) group. This is consistent with the general understanding of the electronic properties of these substituents.

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Hammett Constant (σp) |

| Butoxy (proxy: Methoxy) | -0.27[3] |

| Chloro | +0.23[3] |

The negative σp value for the methoxy group confirms its electron-donating character through resonance, while the positive σp value for the chloro group indicates its overall electron-withdrawing nature, primarily due to its inductive effect. These values provide a quantitative basis for predicting the relative reactivity of butoxy- and chloro-substituted boronic acids.

Impact on Suzuki-Miyaura Coupling Reactivity

The electronic effects of the butoxy and chloro substituents have a direct and predictable impact on the outcome of Suzuki-Miyaura coupling reactions.

Butoxy Substituent: An Electron-Donating Group

The butoxy group, being an electron-donating group, increases the electron density on the phenyl ring of the boronic acid. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic. A more nucleophilic carbon facilitates a faster and more efficient transmetalation step in the Suzuki-Miyaura catalytic cycle. Consequently, butoxy-substituted boronic acids are generally expected to exhibit higher reactivity and lead to better yields in Suzuki-Miyaura couplings, especially when paired with less reactive aryl halides.

Chloro Substituent: An Electron-Withdrawing Group

In contrast, the chloro substituent is an electron-withdrawing group. It pulls electron density away from the phenyl ring, thereby reducing the nucleophilicity of the ipso-carbon. This decreased nucleophilicity can slow down the transmetalation step, potentially leading to lower reaction yields or requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems).

Data Presentation: Comparative Suzuki-Miyaura Coupling Yields

The following table summarizes the yields of Suzuki-Miyaura coupling reactions involving 4-butoxyphenylboronic acid and 4-chlorophenylboronic acid with various aryl halides. While a direct comparison under identical conditions is not always available in the literature, the compiled data provides a strong indication of their relative reactivity.

| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Butoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 4-Butoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |

| 4-Chlorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88 |

| 4-Butoxyphenylboronic acid | 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 18 | 89 |

| 4-Chlorophenylboronic acid | 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 18 | 78 |

The data in the table consistently demonstrates that the electron-donating butoxy group leads to higher yields in Suzuki-Miyaura coupling reactions compared to the electron-withdrawing chloro group under similar reaction conditions.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions may need to be optimized for different substrates.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, the substituted phenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Pathways and Relationships

Graphviz diagrams can be used to visualize the logical relationships in the Suzuki-Miyaura coupling and the influence of substituents.

References

The Discovery and Synthesis of Novel Substituted Phenylboronic Acids: A Technical Guide

Introduction: Phenylboronic acids and their derivatives have become indispensable tools in modern organic chemistry, materials science, and medicinal chemistry.[1][2] Their utility as versatile building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex molecules like biaryl compounds, which are scaffolds for many functional materials and pharmaceuticals.[3][4][5] The functionalization of the phenyl ring with various substituents allows for the fine-tuning of steric and electronic properties, which can significantly influence reactivity, selectivity, and biological activity.[6] This guide provides an in-depth overview of the core methodologies for the discovery and initial synthesis of novel substituted phenylboronic acids, tailored for researchers and professionals in drug development.

Core Synthetic Methodologies

The synthesis of substituted phenylboronic acids can be achieved through several key strategies, ranging from classical organometallic approaches to modern transition-metal-catalyzed reactions.

1. Electrophilic Trapping of Organometallic Reagents: This is one of the most established methods, involving the reaction of an aryl organometallic intermediate with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.[1]

-

Grignard Reagents: Arylmagnesium halides (Grignard reagents), prepared from the corresponding aryl halides, are reacted with borate esters like trimethyl borate or triisopropyl borate.[7][8]

-

Organolithium Reagents: Aryllithium compounds, typically formed via lithium-halogen exchange from aryl halides, offer an alternative route that can sometimes provide higher yields.[1][7]

2. Miyaura Borylation Reaction: This powerful palladium-catalyzed cross-coupling reaction involves the borylation of aryl halides or triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][9] The resulting boronic esters are stable, can be purified by chromatography, and are readily used in subsequent reactions like Suzuki-Miyaura coupling.[9] This method offers excellent functional group tolerance and proceeds under mild conditions.[9]

3. Aromatic C-H Borylation: As an atom-economical approach, the direct borylation of aromatic C-H bonds has gained significant traction.[1] These reactions are typically catalyzed by iridium or rhodium complexes and allow for the synthesis of phenylboronic acids without the need for pre-functionalized aryl halides.[1]

4. Sandmeyer-Type Borylation: A metal-free alternative involves the conversion of aromatic amines to their corresponding diazonium salts, which then react with a diboron reagent to yield the arylboronic ester.[10] This method is advantageous as arylamines are often inexpensive and readily available.[10]

Data on the Synthesis of Representative Phenylboronic Acids

The following tables summarize quantitative data for the synthesis of two exemplary substituted phenylboronic acids, highlighting different synthetic routes and their efficiencies.

Table 1: Synthesis of 4-Formylphenylboronic Acid (CAS: 87199-17-5) [11]

| Starting Material | Method | Key Reagents | Solvent | Yield | Purity | Reference |

| 4-Bromobenzaldehyde | Grignard Reaction | Mg, 1,2-dibromoethane, B(O-n-Bu)₃ | THF | 78% | - | [7] |

| 1-Bromo-4-(diethoxymethyl)benzene | Organolithium | n-BuLi, B(O-i-Pr)₃ | THF | 99% (crude) | - | [7] |

| Potassium 4-formylphenyl-trifluoroborate | Hydrolysis | Acidic Alumina | Ethyl Acetate/Hexanes | 86% | - | [7] |

| Alkene 1b | Iron-Catalyzed Reflux | FeCl₃, Triethoxysilane | Methanol | - | - | [12] |

Table 2: Properties and Synthesis of Dichlorophenylboronic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Synthesis Method | Reference |

| 3,5-Dichlorophenylboronic acid | 67492-50-6 | C₆H₅BCl₂O₂ | 190.82 | - | Boric acid ester exchange method | [13] |

| 3,4-Dichlorophenylboronic acid | 151169-75-4 | C₆H₅BCl₂O₂ | 190.82 | 280-285 | Not specified |

Key Experimental Protocols

Protocol 1: Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction [7]

-

Protection of Aldehyde: The aldehyde group of 4-bromobenzaldehyde is first protected as an acetal. This is achieved by reacting it with diethoxymethoxyethane and ethanol.

-

Grignard Reagent Formation: The resulting 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium in an appropriate solvent. Activation with 1,2-dibromoethane and ultrasound may be required to initiate the reaction.

-

Borylation: The formed Grignard reagent is then reacted with tri-n-butyl borate at a low temperature (e.g., -60 °C) to form the protected aryl boronic ester.

-

Hydrolysis (Work-up): Acidic work-up of the boronic ester hydrolyzes both the ester and the acetal protecting group to yield 4-formylphenylboronic acid. The product can be isolated by extraction or chromatography. A reported yield for this multi-step process is 78%.[7]

Protocol 2: Synthesis of Arylboronic Esters via Miyaura Borylation [9]

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (e.g., aryl bromide or iodide), bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

-

Solvent Addition: Add a suitable aprotic solvent, such as dioxane or toluene.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting crude product, the arylboronic acid pinacol ester, can then be purified using column chromatography on silica gel.

Protocol 3: Purification of Formylphenylboronic Acids [14]

-

Dissolution: Suspend the crude formylphenylboronic acid in water at a reduced temperature (e.g., 10 °C).

-

Alkaline Treatment: Add an aqueous alkaline solution (e.g., 10% NaOH) dropwise, ensuring the pH does not exceed 11 (typically between 8 and 11). This dissolves the boronic acid while leaving many organic impurities as solids.

-

Filtration & Extraction: Filter off the insoluble impurities. The aqueous phase can then be extracted with an organic solvent like toluene to remove further non-polar impurities.

-

Precipitation: Cool the aqueous solution again and acidify it (e.g., with concentrated HCl) to precipitate the purified boronic acid.

-

Isolation: Filter the precipitate, wash with water, and dry under a stream of nitrogen to obtain the highly pure product (e.g., >99% purity).[14]

Visualizing Workflows and Pathways

The following diagrams illustrate key conceptual and experimental workflows relevant to the discovery and application of substituted phenylboronic acids.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. chimia.ch [chimia.ch]

- 11. nbinno.com [nbinno.com]

- 12. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

Theoretical Reactivity Analysis of (2-Butoxy-5-chlorophenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the reactivity of (2-Butoxy-5-chlorophenyl)boronic acid. Boronic acids are crucial reagents in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research.[1][2] Understanding the electronic properties and reactivity of substituted phenylboronic acids like this compound is paramount for optimizing reaction conditions and predicting outcomes.

This document outlines the computational methodologies, key reactivity descriptors, and the anticipated effects of the butoxy and chloro substituents on the reactivity of the title compound. While specific experimental and extensive theoretical data for this compound is not broadly published, this guide extrapolates from established principles and computational studies on analogous substituted phenylboronic acids.[3][4]

Introduction to the Reactivity of Phenylboronic Acids

The reactivity of phenylboronic acids is governed by the electronic nature of the substituents on the phenyl ring. These substituents influence the Lewis acidity of the boron center, the nucleophilicity of the organic group to be transferred, and the overall stability of the molecule.[4][5] In this compound, the interplay between the electron-donating butoxy group and the electron-withdrawing chloro group dictates its chemical behavior.

-

Butoxy Group (Electron-Donating): The alkoxy group at the ortho position is expected to increase the electron density of the aromatic ring through a resonance effect, potentially enhancing the nucleophilicity of the aryl group during transmetalation in Suzuki-Miyaura coupling.

-

Chloro Group (Electron-Withdrawing): The chloro group at the meta position to the boronic acid moiety exerts an electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron atom.[6][7] This increased acidity can facilitate the formation of the boronate species, a key intermediate in some proposed mechanisms of the Suzuki-Miyaura reaction.[2][8]

Theoretical and Computational Methodologies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and reactivity of organic molecules.[9][10] A typical theoretical study on the reactivity of this compound would involve the following workflow:

Figure 1: A generalized workflow for the computational analysis of molecular reactivity using DFT.

Experimental Protocols (for Computational Studies)

While this is a theoretical guide, the computational "experiments" follow a rigorous protocol.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.[9][10]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, for example, 6-311++G(d,p), is generally recommended for accurate results.[9]

-

Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization to find the lowest energy conformation of the molecule. c. Following optimization, conduct a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Protocol 2: Calculation of Molecular Properties

-

Software and Method: Same as Protocol 1.

-

Procedure: a. Using the optimized geometry, perform a single-point energy calculation. b. From the output of this calculation, extract key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). c. Calculate global reactivity descriptors based on these properties (see Table 1).

Key Reactivity Descriptors

A number of quantum mechanical descriptors can be calculated to predict the reactivity of this compound.[11] These provide quantitative insights into the molecule's electronic characteristics.

Table 1: Key Theoretical Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability. Higher EHOMO indicates greater reactivity towards electrophiles. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability. Lower ELUMO indicates greater reactivity towards nucleophiles.[3] |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[9] |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system.[12] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A smaller value indicates higher reactivity.[12] |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

| Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | A measure of the nucleophilic character of a molecule, often calculated relative to a reference like tetracyanoethylene (TCE).[12] |

Application to Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a primary application for boronic acids.[1] Theoretical calculations can elucidate the role of this compound in the catalytic cycle. The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.[2]

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 12. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Butoxy-5-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate, proving indispensable for the synthesis of biaryls, polyaryls, and other conjugated systems.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4][7]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing (2-Butoxy-5-chlorophenyl)boronic acid. This specific boronic acid is a valuable building block in medicinal chemistry, allowing for the introduction of a substituted phenyl ring that can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8][9] The butoxy and chloro substituents offer sites for further functionalization and can modulate properties such as lipophilicity and metabolic stability.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][10][11] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][11]

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][12]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11][12]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions may require optimization for different aryl halides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-